![molecular formula C16H13N5OS2 B2576966 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1169984-73-9](/img/structure/B2576966.png)

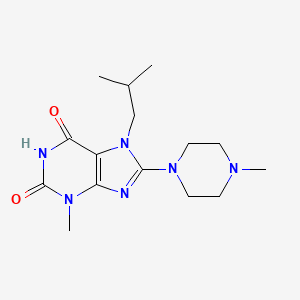

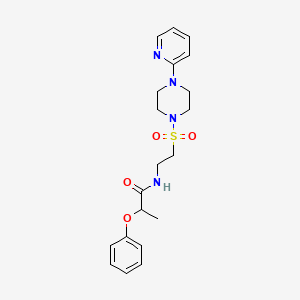

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic target in cancer treatment. BPTES inhibits glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. In

Scientific Research Applications

Antitubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed novel derivatives of this compound and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds have shown promising results in both in vitro and in vivo studies . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, highlighting their potential as anti-TB agents.

Antimicrobial Properties

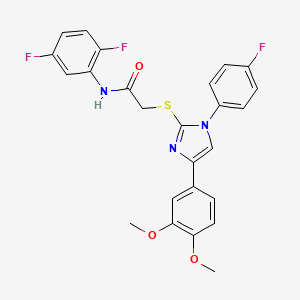

Certain 2,4-disubstituted thiazoles, including derivatives of our compound, exhibit potent antimicrobial activity. For instance, compound 4, which features a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, demonstrated remarkable inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin .

Anticancer Potential

Benzothiazole derivatives have been recognized for their anticancer properties. Although specific studies on our compound are limited, its structural similarity to other bioactive benzothiazole derivatives suggests potential in cancer therapy. Further investigations are warranted to explore its efficacy against various cancer cell lines .

Anti-Parkinsonian Agents

In the quest for novel anti-Parkinsonian agents, researchers have designed and synthesized 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives. These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice. While our compound’s direct involvement in this area remains to be studied, its structural features align with the search for improved anti-Parkinsonian agents .

Other Potential Applications

Beyond the mentioned fields, benzothiazole derivatives have also been investigated for their anti-inflammatory, analgesic, and other pharmacological activities. While specific studies on our compound are scarce, its unique structure may hold promise in additional therapeutic contexts .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c1-2-21-8-7-11(20-21)14(22)19-16-18-12(9-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-9H,2H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFHLEYBTGDDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2576885.png)

![2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2576889.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2576893.png)

![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)

![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)

![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)